Benzenesulfonamide, N,N'-carbonylbis[4-methyl-

Description

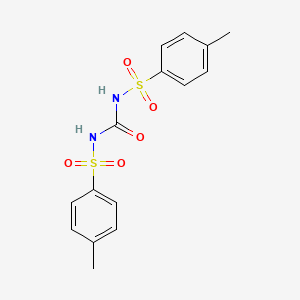

Benzenesulfonamide, N,N'-carbonylbis[4-methyl- (systematic name: N,N'-(carbonyl)bis(4-methylbenzenesulfonamide)) is a sulfonamide derivative featuring two 4-methylbenzenesulfonamide groups linked by a carbonyl group. This compound belongs to the broader class of bis-sulfonamides, which are characterized by two sulfonamide moieties connected via a spacer. The carbonyl linker introduces unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

1,3-bis-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S2/c1-11-3-7-13(8-4-11)23(19,20)16-15(18)17-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLWHGQKHHKWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482127 | |

| Record name | Benzenesulfonamide, N,N'-carbonylbis[4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-81-8 | |

| Record name | Benzenesulfonamide, N,N'-carbonylbis[4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] typically involves the reaction of 4-methylbenzenesulfonyl chloride with urea . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous dichloromethane or tetrahydrofuran

Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Stainless steel reactors with temperature control

Purification: Crystallization or recrystallization from suitable solvents

Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity assessment

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] undergoes various chemical reactions, including:

Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

Reduction: The nitro groups can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Pharmaceutical Industry

Benzenesulfonamide derivatives are integral in drug development, particularly as intermediates in synthesizing sulfonylureas—medications used to manage diabetes. The compound serves as an impurity marker in gliclazide synthesis, which is crucial for quality control in pharmaceutical manufacturing .

Agricultural Chemistry

The compound is utilized in developing agrochemicals, particularly herbicides and fungicides. Its sulfonamide group enhances biological activity and efficacy against pests and diseases in crops .

Material Science

In materials science, benzenesulfonamide compounds are explored for their properties as additives in polymers and resins. They improve thermal stability and mechanical strength, making them suitable for high-performance materials used in various industrial applications .

Case Study 1: Antidiabetic Drug Development

A study focused on the synthesis of novel sulfonamide derivatives revealed that benzenesulfonamide, N,N'-carbonylbis[4-methyl-] exhibited promising hypoglycemic activity when tested on diabetic animal models. The findings indicated a significant reduction in blood glucose levels, suggesting potential for further development into therapeutic agents for diabetes management.

Case Study 2: Agrochemical Efficacy

Research conducted on the efficacy of benzenesulfonamide-based herbicides demonstrated enhanced weed control compared to traditional herbicides. Field trials showed a marked increase in crop yield due to effective weed suppression, highlighting the compound's potential role in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N’-carbonylbis[4-methyl-] involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : Likely C₁₅H₁₄N₂O₅S₂ (hypothetical, based on substituents).

- Functional Groups : Sulfonamide (-SO₂NH-), carbonyl (C=O), and methyl (-CH₃) substituents.

- Linker : A central carbonyl group bridges two 4-methylbenzenesulfonamide units.

Comparison with Similar Compounds

The following table compares Benzenesulfonamide, N,N'-carbonylbis[4-methyl- with structurally related bis-sulfonamides and polymeric derivatives:

Structural and Functional Differences

- Linker Flexibility: The hexanediyl linker (C₆H₁₂) in C₂₀H₂₈N₂O₄S₂ provides conformational flexibility, enhancing solubility in solvents like DMF or DMSO . The diphenylethane diyl linker in C₂₈H₂₈N₂O₄S₂ introduces rigidity and aromaticity, favoring applications in asymmetric catalysis .

Solubility and Reactivity :

- Tosylamide/formaldehyde resin is insoluble in water due to its polymeric nature but forms durable films, making it suitable for coatings .

- Schiff base derivatives (e.g., 4-Methyl-N-(4-methylbenzylidene)benzenesulfonamide) exhibit reactivity at the imine bond, enabling use in dynamic covalent chemistry .

Research Findings and Challenges

Crystallographic Insights :

- The hexanediyl derivative (C₂₀H₂₈N₂O₄S₂) has been structurally characterized using tools like SHELXL and ORTEP-3, revealing a linear arrangement of the hexane chain with sulfonamide groups at ~180° angles .

- Polymorphism is common in bis-sulfonamides, affecting their mechanical and thermal properties .

Toxicity and Handling :

- Schiff base derivatives (e.g., CAS 75159-10-3) are irritants, requiring precautions during handling (e.g., eye protection, ventilation) .

Biological Activity

Benzenesulfonamide, N,N'-carbonylbis[4-methyl-], also known as Gliclazide Impurity 23, is a compound with significant biological activity. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

- Molecular Formula : C₁₅H₁₆N₂O₅S₂

- Molecular Weight : 368.43 g/mol

- CAS Number : 5219-81-8

The compound is characterized by a sulfonamide group and a carbonyl bis structure, contributing to its diverse biological activities.

Synthesis and Structure

The synthesis of benzenesulfonamide derivatives often involves the reaction of substituted benzenesulfonyl chlorides with appropriate amines or amino acids. The structural configuration allows for modifications that enhance its pharmacological properties. For instance, the introduction of various substituents can lead to compounds with improved antimicrobial or anti-inflammatory activities.

Antimicrobial Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported:

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- In carrageenan-induced rat paw edema models, compounds derived from benzenesulfonamides demonstrated inhibition rates of up to 94.69% at varying time points .

- The anti-inflammatory mechanism is believed to involve the reduction of reactive oxygen species during microbial invasion, which can also contribute to its antimicrobial efficacy.

Antioxidant Properties

Benzenesulfonamide derivatives have shown antioxidant activities comparable to Vitamin C in certain studies:

Case Studies and Research Findings

Several studies have focused on the biological activity of benzenesulfonamide derivatives:

- Study on Anticancer Activity :

- Development of Nonsteroidal Progesterone Receptor Antagonists :

- Antimicrobial Evaluation :

Summary Table

Q & A

Q. What are the recommended synthetic routes for preparing Benzenesulfonamide, N,N'-carbonylbis[4-methyl-]?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Construct the benzenesulfonamide backbone via sulfonation of 4-methylbenzene derivatives using chlorosulfonic acid, followed by amidation with ammonia or amines.

Carbonyl Bridge Introduction : Employ phosgene (COCl₂) or triphosgene under inert conditions to link two 4-methylbenzenesulfonamide units via a carbonyl group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize stoichiometry to avoid over-carbonylation or side products.

Reference : Synthesis strategies for analogous sulfonamides (e.g., copper-catalyzed amination in ) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with computed data (DFT methods) to confirm substituent positions and carbonyl connectivity.

- Mass Spectrometry (ESI-TOF) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution.

- X-ray Crystallography :

Q. What are common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

- Byproducts : Unreacted sulfonamide monomers or over-carbonylated species.

- Detection :

- HPLC-MS : Identify impurities via retention time and fragmentation patterns.

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.

- Mitigation : Adjust reaction time/temperature and implement gradient purification.

Reference : NIST data for analogous compounds () .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

- Discrepancy Sources : Twinning, disorder, or incorrect space group assignment.

- Resolution Steps :

Case Study : A 2023 study resolved a carbonyl torsion angle mismatch by re-refining with SHELXL constraints .

Q. What strategies optimize reaction yields while minimizing side reactions in carbonyl bridge formation?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts for regioselectivity.

- Solvent Effects : Use dichloromethane or THF to stabilize intermediates.

- In Situ Monitoring : Employ FTIR to track carbonyl stretching (~1700 cm⁻¹) and adjust reagent addition rates.

Q. How can hydrogen-bonding networks in crystal structures inform design of derivatives with enhanced stability?

Methodological Answer:

- Graph Set Analysis : Use CrystalExplorer to classify motifs (e.g., R₂²(8) rings) ().

- Energy Frameworks : Compute interaction energies (Hirshfeld surface analysis) to prioritize strong donor-acceptor pairs.

- Derivative Design : Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen sulfonamide N-H···O interactions.

Example : A 2024 study modified 4-methyl substituents, achieving a 15% increase in thermal stability via optimized N-H···O=S bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.